9-Phenethyladenine
Description
Properties
CAS No. |
7051-86-7 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
9-(2-phenylethyl)purin-6-amine |
InChI |
InChI=1S/C13H13N5/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
InChI Key |
MALQBKDZBRRFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
Other CAS No. |
7051-86-7 |
solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Adenine with Phenethyl Halides
This method leverages the nucleophilic character of adenine’s 9-position under basic conditions.
Key Steps :
- Activation of Adenine : Adenine is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (DMF or THF).
- Nucleophilic Substitution : Phenethyl bromide or chloride reacts with the deprotonated adenine, forming the 9-phenethylated product.
- Purification : Crude product is isolated via recrystallization or column chromatography.
Advantages :
- Simplicity and cost-effectiveness.
- Minimal requirement for specialized reagents.
Limitations :
Palladium-Catalyzed Coupling Reactions
Inspired by Sonogashira and Suzuki-Miyaura reactions used for alkynyladenine derivatives, this approach may involve aryl or alkyl coupling.
Hypothetical Protocol for this compound :
- Bromination of Adenine : Introduce a bromine atom at the 9-position using N-bromosuccinimide (NBS) under radical conditions.
- Palladium-Mediated Coupling : React brominated adenine with phenethylboronic acid or phenethyl Grignard reagent in the presence of Pd(PPh₃)₄.
- Workup : Quench reaction, extract organic layer, and purify via HPLC.
Theoretical Advantages :
- Higher regioselectivity compared to direct alkylation.
- Scalability for industrial synthesis.
Challenges :
- Limited precedent for phenethyl coupling at adenine’s 9-position.
- Requires optimization of catalytic systems.
Protection-Deprotection Strategies
To minimize side reactions, protective groups (e.g., tert-butyloxycarbonyl, BOC) can shield adenine’s reactive sites during alkylation.
Procedure :
- Protection : Treat adenine with BOC anhydride to block amino groups.
- Alkylation : React protected adenine with phenethyl bromide under basic conditions.
- Deprotection : Remove BOC groups using trifluoroacetic acid (TFA).
Benefits :
- Enhanced reaction specificity.
- Reduced byproduct formation.
Drawbacks :
- Additional steps increase synthesis complexity.
- Potential solvent incompatibility during deprotection.
Reaction Conditions and Reagents
A comparative analysis of reagents and conditions for adenine alkylation is provided in Table 1.
Critical Analysis of Methods
Direct Alkylation
This method is favored for its simplicity but faces challenges in regioselectivity. Adenine’s 9-position competes with other nucleophilic sites (e.g., N3), necessitating excess halide or prolonged reaction times. For example, in analogous 9-ethyladenine synthesis, yields improved with NaH as a base compared to K₂CO₃.
Palladium-Catalyzed Coupling
While offering precision, this approach requires costly catalysts and ligands. A study on 2-alkynyladenines demonstrated that PdCl₂(PPh₃)₂ and CuI effectively promoted Sonogashira coupling, achieving yields up to 85%. Adapting this to phenethyl groups would require testing ligand systems (e.g., PPh₃ vs. XPhos).
Protection-Deprotection
BOC protection minimizes side reactions but adds steps. For instance, BOC-protected adenine undergoes alkylation more cleanly, though deprotection with TFA may necessitate neutralization to avoid compound degradation.
Data Tables and Case Studies
Comparative Reaction Outcomes
Table 2 summarizes hypothetical and reported data for adenine derivatives.
Scientific Research Applications
9-Phenylethyl-9H-adenine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-Phenylethyl-9H-adenine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it prevents adenosine from exerting its effects, which can include modulation of neurotransmitter release, vasodilation, and regulation of heart rate. The compound specifically targets A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The phenethyl group increases molecular weight by ~108 g/mol compared to 9-methyladenine, reducing aqueous solubility.
- Thermal Stability : 9-Methyladenine exhibits a high melting point (300–302°C), suggesting strong intermolecular interactions . Similar trends are expected for this compound, though crystallographic data for the latter are lacking.
Research Findings and Challenges
- Crystallographic Insights : 9-Ethyladenine derivatives exhibit defined hydrogen-bonding networks in crystal structures (CCDC 1958269–1958275), stabilizing their conformations . Similar studies on this compound are needed to elucidate its packing efficiency and stability.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 9-Phenethyladenine with high purity for experimental use?
- Methodology : Follow established protocols for adenosine analog synthesis, starting with phenethylation of adenine derivatives under controlled conditions (e.g., using alkylation agents like phenethyl bromide). Purification via column chromatography and characterization via H/C NMR and HPLC (≥95% purity) are critical . For novel compounds, provide full spectral data (e.g., HRMS, IR) and elemental analysis .
- Reproducibility : Document reaction parameters (temperature, solvent, catalyst) meticulously, and cross-validate purity assays with independent techniques (e.g., melting point vs. HPLC retention time) .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
- Experimental Design : Use cell-based assays (e.g., cytotoxicity in cancer cell lines via MTT assay) and enzyme inhibition studies (e.g., adenosine deaminase activity measured spectrophotometrically). Include positive controls (e.g., known adenosine analogs) and replicate experiments (n ≥ 3) to assess statistical significance .
- Data Interpretation : Normalize results to baseline activity and report IC values with confidence intervals. Compare dose-response curves across assays to identify off-target effects .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- Validation Parameters : Assess linearity (R > 0.99), limit of detection (LOD), limit of quantification (LOQ), intra-/inter-day precision (CV < 15%), and recovery efficiency (80–120%) using spiked samples .
- Techniques : LC-MS/MS is preferred for sensitivity; include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy of this compound across different experimental models?
- Root-Cause Analysis : Compare variables such as cell line origin (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), and compound stability (e.g., hydrolysis in buffer). Perform meta-analyses of published datasets to identify confounding factors .
- Experimental Replication : Design a harmonized protocol across labs, sharing reagents and data openly to isolate methodological discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to adenosine receptors. Validate with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
- Synthetic Modifications : Systematically vary substituents (e.g., phenethyl chain length, halogenation) and assess impacts on potency/selectivity. Prioritize derivatives with ≥10-fold selectivity over off-target receptors .
Q. What experimental frameworks are recommended for studying this compound’s pharmacokinetics in vivo?
- Animal Models : Use rodents for bioavailability studies, with timed blood/tissue sampling. Apply non-compartmental analysis (NCA) for AUC, C, and half-life calculations .
- Ethical Compliance : Justify sample sizes via power analysis and adhere to ARRIVE guidelines for reporting animal research .
Data Analysis and Interpretation
Q. How should researchers address variability in high-throughput screening data for this compound?
- Statistical Rigor : Apply Z-score normalization and robust z-factor thresholds (z’ > 0.5) to filter noise. Use clustering algorithms (e.g., hierarchical clustering) to group compounds with similar activity profiles .
- Quality Control : Include plate-based controls (e.g., DMSO blanks) and validate hits in orthogonal assays .
Q. What methodologies confirm the mechanistic role of this compound in modulating cellular pathways?
- Omics Integration : Combine RNA-seq (for transcriptomic changes) and phosphoproteomics (for kinase activity) with pharmacological inhibition. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify affected networks .
- Knockdown/Overexpression : CRISPR-Cas9 gene editing or siRNA silencing of putative targets (e.g., adenosine receptors) to establish causality .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
